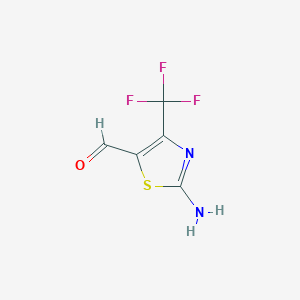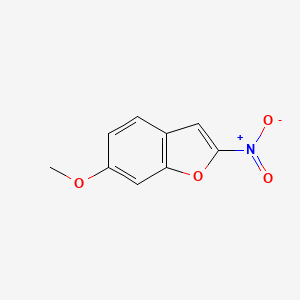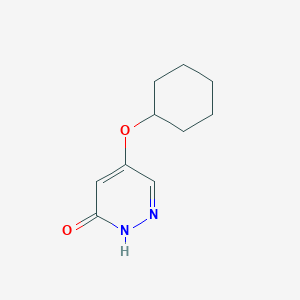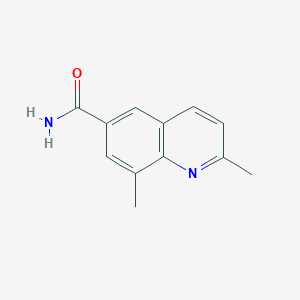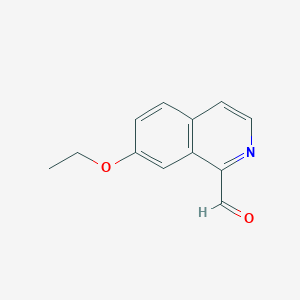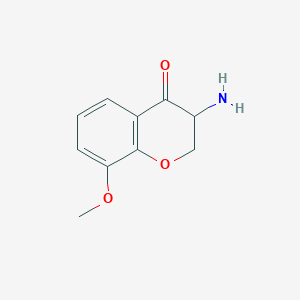
2-(Sec-butylthio)-4-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Sec-butylthio)-4-chloropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a sec-butylthio group and a chlorine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-butylthio)-4-chloropyridine typically involves the introduction of the sec-butylthio group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 4-chloropyridine with sec-butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Sec-butylthio)-4-chloropyridine can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 2-(Sec-butylthio)pyridine
Substitution: Various substituted pyridines depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(Sec-butylthio)-4-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(sec-butylthio)-4-chloropyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sec-butylthio group and the chlorine atom can interact with specific amino acid residues in the enzyme, leading to inhibition of its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Sec-butylthio)pyridine: Lacks the chlorine atom, which may affect its reactivity and applications.
4-Chloropyridine:
2-(Butylthio)-4-chloropyridine: Similar structure but with a butylthio group instead of a sec-butylthio group, which can affect its steric and electronic properties.
Uniqueness
2-(Sec-butylthio)-4-chloropyridine is unique due to the presence of both the sec-butylthio group and the chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1346707-27-4 |
|---|---|
Fórmula molecular |
C9H12ClNS |
Peso molecular |
201.72 g/mol |
Nombre IUPAC |
2-butan-2-ylsulfanyl-4-chloropyridine |
InChI |
InChI=1S/C9H12ClNS/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3 |
Clave InChI |
BPCPWCNIVHLVKF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SC1=NC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


